Product packaging for alpha-Bromo-2-chlorophenylacetic acid(Cat. No.:CAS No. 141109-25-3)

alpha-Bromo-2-chlorophenylacetic acid

Cat. No.: B129413
CAS No.: 141109-25-3
M. Wt: 249.49 g/mol
InChI Key: XHAPROULWZYBGA-UHFFFAOYSA-N
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Description

Significance as a Pivotal Intermediate in Organic Synthesis

Alpha-Bromo-2-chlorophenylacetic acid is widely recognized as a key intermediate in organic synthesis. chemimpex.com An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. This compound's robust reactivity makes it particularly valuable for creating more complex, biologically active compounds. sonalplasrubind.compurechagroup.com

Its primary role is in facilitating the construction of larger molecules through reactions where the bromine atom is replaced by other functional groups, a process known as nucleophilic substitution. chemimpex.com This capability is fundamental to its application in multi-step synthetic pathways. A prominent example of its use is in the preparation of the antithrombotic drug Clopidogrel, highlighting its importance in the pharmaceutical industry. sonalplasrubind.compurechagroup.com Researchers in agrochemical development also utilize this intermediate for the synthesis of novel herbicides and pesticides. chemimpex.comgoogle.com

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC8H6BrClO2 sonalplasrubind.comalfa-chemistry.com
Molecular Weight249.49 g/mol alfa-chemistry.comsigmaaldrich.com
AppearanceWhite to off-white solid sonalplasrubind.compurechagroup.com
Melting Point107-112 °C purechagroup.comsigmaaldrich.com
Purity (by HPLC)≥99.0% sonalplasrubind.compurechagroup.com
CAS Number29270-30-2 alfa-chemistry.comsigmaaldrich.com

Strategic Utility in the Development of Complex Molecular Architectures

The strategic value of this compound lies in its unique molecular architecture, which chemists can exploit to build intricate three-dimensional structures. chemimpex.com The presence of the bromine atom, the carboxylic acid group, and the chlorinated phenyl ring provides multiple points for chemical modification. This structural versatility is crucial in the design of new therapeutic agents and other specialty chemicals. chemimpex.com

A key application is its role as a precursor to methyl alpha-bromo-2-chlorophenylacetate. google.com This subsequent intermediate is critical in the synthesis of important pharmaceuticals, including secretion inhibitor medications and the widely used antiplatelet drug, Clopidogrel Hydrogen sulfate. google.compatsnap.comgoogle.com The compound's structure is also conducive to creating chiral molecules, which are essential in modern drug development due to their ability to interact with biological systems in a highly specific manner. chemimpex.com This makes it a relevant tool in the field of asymmetric synthesis, where the goal is to create compounds with a specific stereochemistry. chemimpex.com

Overview of Research Trajectories and Interdisciplinary Relevance

The application of this compound extends across several branches of science, demonstrating its interdisciplinary importance. Current research trajectories continue to explore its potential in various fields.

Pharmaceutical Development : It serves as a foundational intermediate in the synthesis of various drugs, particularly those with anti-inflammatory and analgesic properties. chemimpex.com Its role in the synthesis of Clopidogrel is a major focus. sonalplasrubind.compurechagroup.com

Agricultural Chemistry : The compound is used to create active ingredients for herbicides and pesticides, contributing to crop protection solutions. chemimpex.comgoogle.com

Biochemical Research : Researchers utilize this molecule in studies involving enzyme inhibition and receptor binding, which are critical for discovering new therapeutic targets. chemimpex.com

Material Science : It is employed in the production of specialty polymers and resins, where it helps to enhance the properties of materials for various industrial applications. chemimpex.com

Analytical Chemistry : In laboratory settings, it can serve as a standard reference material for techniques like chromatography and spectroscopy, ensuring the accuracy and reliability of experimental data. chemimpex.com

Summary of Research Applications
FieldSpecific ApplicationSource
PharmaceuticalsIntermediate for anti-inflammatory, analgesic, and antithrombotic drugs (e.g., Clopidogrel) chemimpex.comsonalplasrubind.compurechagroup.com
AgrochemicalsIntermediate for herbicides and pesticides chemimpex.comgoogle.com
Biochemical ResearchTool for enzyme inhibition and receptor binding studies chemimpex.com
Material ScienceComponent in the production of specialty polymers and resins chemimpex.com
Analytical ChemistryStandard reference material chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO2 B129413 alpha-Bromo-2-chlorophenylacetic acid CAS No. 141109-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-(2-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAPROULWZYBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930989
Record name Bromo(2-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29270-30-2, 141109-25-3
Record name α-Bromo-2-chlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29270-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromo(2-chlorophenyl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-bromo-2-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneacetic acid, α-bromo-2-chloro
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Mechanistic Elucidations

Classical Approaches to alpha-Bromo-2-chlorophenylacetic Acid Synthesis

Traditional methods for synthesizing this compound have been foundational in organic chemistry. These approaches typically involve the direct halogenation of carboxylic acid derivatives or transformations starting from aldehydes.

A primary classical route involves the direct bromination at the alpha-carbon of 2-chlorophenylacetic acid. The most prominent of these methods is the Hell-Volhard-Zelinsky (HVZ) reaction. rsc.org This reaction facilitates the α-halogenation of a carboxylic acid.

The mechanism begins with the conversion of the carboxylic acid into an acyl halide intermediate using a phosphorus trihalide, such as phosphorus tribromide (PBr₃). rsc.org The resulting acyl bromide then tautomerizes to its enol form. This enol is the active species that reacts with molecular bromine (Br₂) at the alpha-position. The final step involves hydrolysis of the α-bromo acyl bromide, which regenerates the carboxylic acid group and yields the final product, this compound.

Another classical approach employs a mixture of sodium bromide and an oxidizing agent like hydrogen peroxide in an acidic medium to generate bromine in situ. One patented method describes the reaction of 2-chlorophenylacetic acid with sodium bromide and 30% hydrogen peroxide in a biphasic system of dichloromethane (B109758) and water, catalyzed by sulfuric acid. patsnap.com This process highlights the use of more accessible reagents to achieve the desired alpha-bromination. patsnap.com

MethodReagentsKey IntermediateReaction Focus
Hell-Volhard-Zelinsky (HVZ) 2-chlorophenylacetic acid, Br₂, PBr₃ (cat.)Acyl Bromideα-bromination of the enol form of the acyl bromide. rsc.org
Oxidative Bromination 2-chlorophenylacetic acid, NaBr, H₂O₂, H₂SO₄In situ generated Br₂Two-phase reaction system for direct bromination. patsnap.com

An alternative and widely used classical synthesis starts with 2-chlorobenzaldehyde. This strategy involves reacting the aldehyde with tribromomethane (bromoform, CHBr₃) in the presence of a strong base, typically potassium hydroxide (B78521) (KOH). google.comgoogleapis.com This reaction proceeds in a single step to afford the target α-bromo acid with good yields. googleapis.com

The reaction is typically performed at low temperatures, between -5°C and 10°C, to control side reactions. google.com The process can be conducted in a mixture of an inert organic solvent (like dioxane, isopropyl ether, or toluene) and water. google.comgoogleapis.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can enhance the reaction efficiency in this biphasic system. google.comgoogleapis.com Yields for this transformation are frequently reported to be above 50%, and often exceed 70%. googleapis.com

Starting MaterialKey ReagentsCatalyst (Optional)TemperatureReported Yield
2-chlorobenzaldehydeTribromomethane (CHBr₃), Potassium Hydroxide (KOH)Tetrabutylphosphonium bromide, Benzyltrimethylammonium chloride0°C to 5°C47% - 67% google.com

N-Bromosuccinimide (NBS) is a highly specific and convenient reagent for radical substitution reactions, particularly for bromination at benzylic positions. wikipedia.orgorganic-chemistry.org The synthesis of this compound from 2-chlorophenylacetic acid can be accomplished using NBS. googleapis.com

This reaction, known as the Wohl-Ziegler reaction, is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by irradiation (UV light). wikipedia.org The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•). This radical abstracts the alpha-hydrogen from 2-chlorophenylacetic acid, forming a stable benzylic radical. This benzylic radical then reacts with another molecule of NBS to yield the final product and a succinimidyl radical, which continues the chain reaction. The choice of reaction conditions, such as solvent and temperature, significantly influences the product yield.

Advancements in Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for bromination. These include photochemical techniques and the development of catalytic systems for stereoselective synthesis.

Photochemical methods offer an alternative way to initiate radical bromination reactions. Instead of using chemical radical initiators, this technique employs light energy to induce the homolysis of bromine-containing reagents like NBS or molecular bromine. The absorption of light generates the necessary bromine radicals to initiate the chain reaction mechanism described for the Wohl-Ziegler reaction. wikipedia.org

While specific examples detailing the photochemical bromination of 2-chlorophenylacetic acid are not widespread, the principle is well-established for benzylic C-H functionalization. chemrxiv.org This approach can offer milder reaction conditions and avoid the decomposition products of chemical initiators. The development of photochemical macrolactonization from hydroxyaldehydes via in-situ-generated acyl bromides demonstrates the potential of light-driven radical processes in complex synthesis, a principle applicable to the functionalization of carboxylic acid precursors. chemrxiv.org

This compound possesses a chiral center at the alpha-carbon. Consequently, the development of stereoselective (or asymmetric) synthetic methods to produce a single enantiomer is of significant interest. While classical methods typically yield a racemic mixture (an equal mixture of both enantiomers), modern catalytic systems aim to control the stereochemical outcome.

Achieving stereoselectivity in α-bromination is a considerable synthetic challenge. One advanced approach involves biocatalysis, using enzymes such as halogenases. nih.gov These enzymes can catalyze halogenation reactions at specific sites on a molecule with high stereoselectivity under mild, aqueous conditions. nih.gov Vanadium-dependent haloperoxidases (VHPOs), for example, are known to catalyze bromination on electron-rich substrates. nih.gov Although direct application on 2-chlorophenylacetic acid is not explicitly detailed, these biocatalytic systems represent a frontier in creating chiral α-bromo acids, avoiding the need for subsequent chiral resolution steps. nih.gov

Green Chemistry Principles in Process Development

The development of synthetic routes for this compound and its derivatives has increasingly focused on incorporating the principles of green chemistry to enhance sustainability. bridgew.edu These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgnih.gov Key areas of application include the selection of solvents, the use of catalytic reagents over stoichiometric ones, and designing safer chemical processes. acs.org

One approach involves optimizing the bromination of 2-chlorophenylacetic acid. A method utilizes a two-phase reaction system with an organic solvent like dichloromethane and water. This process allows for the recycling of the aqueous solution containing the bromination reagent, which significantly reduces waste and the environmental impact of the process. Another green approach is the use of Lewis acid catalysts, such as titanium tetrachloride, for the esterification of this compound. google.comgoogle.com This catalytic method offers advantages over traditional acid-catalyzed esterification by providing shorter reaction times, high product purity (>99%), and high yields (>90%), all while using a catalyst that can be recovered and reused. google.com

The table below summarizes the application of select green chemistry principles to the synthesis of this compound derivatives.

Green Chemistry PrincipleApplication in SynthesisOutcome
Waste Prevention Recycling of aqueous bromination reagents.Reduces chemical waste and environmental pollution.
Atom Economy Designing synthetic routes that maximize the incorporation of reactant atoms into the final product.Higher efficiency and less byproduct formation.
Less Hazardous Chemical Syntheses Using N-bromosuccinimide (NBS) as a brominating agent instead of liquid bromine.NBS is a solid and easier to handle, reducing risks. chemicalbook.com
Catalysis Employing Lewis acids (e.g., TiCl₄) for esterification. google.comgoogle.comIncreases reaction rates, improves yields, and allows for catalyst recycling, avoiding stoichiometric reagents. acs.org
Safer Solvents and Auxiliaries Optimizing solvent use, such as using recyclable dichloromethane in a two-phase system.Minimizes solvent waste and potential for environmental release.

Reaction Mechanism Investigations

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and synthesizing desired products efficiently. The presence of a bromine atom at the alpha-carbon makes the compound susceptible to various transformations.

The alpha-carbon in this compound is highly electrophilic due to the electron-withdrawing effects of both the adjacent carboxyl group and the bromine atom. This makes it an excellent substrate for nucleophilic substitution reactions, which are fundamental to its utility as a synthetic intermediate. chemimpex.com

A prominent example is the synthesis of the pharmaceutical agent Clopidogrel. chemicalbook.com In this process, the methyl ester of this compound undergoes a nucleophilic substitution reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. google.comgoogleapis.com The reaction is typically carried out in a polar solvent such as methanol (B129727) in the presence of a base like sodium bicarbonate. google.comgoogleapis.com The base neutralizes the hydrobromic acid formed during the reaction, driving it to completion. The mechanism likely follows an SN2 pathway, where the nitrogen atom of the thienopyridine acts as the nucleophile, attacking the electrophilic alpha-carbon and displacing the bromide ion in a single concerted step.

Reaction Scheme: Nucleophilic Substitution

Reactants : Methyl alpha-bromo-2-chlorophenylacetate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, Sodium Bicarbonate

Solvent : Methanol

Product : Methyl α-(4,5,6,7-tetrahydrothieno[3,2-c]-5-pyridyl)-2-chlorophenylacetate

Like other α-halo carbonyl compounds, this compound can undergo enolization. This process involves the tautomerization of the keto form (the carboxylic acid) to its enol form. The presence of an acid catalyst can accelerate this tautomerism. masterorganicchemistry.com The enol tautomer is a key intermediate because the C=C double bond is nucleophilic. masterorganicchemistry.com

The enol form can react with electrophiles, although the more common reaction pathway for this specific compound involves the alpha-carbon being attacked by nucleophiles. However, the enolization process is significant as it can lead to racemization if the alpha-carbon is a stereocenter. The formation of the planar enol intermediate allows for the proton to be added back to either face of the double bond, potentially leading to a mixture of stereoisomers. This is a critical consideration in asymmetric synthesis where specific stereochemistry is required. chemimpex.com

Radical reactions provide an alternative pathway for the transformation of this compound and its precursors. The synthesis of the compound itself can be achieved through a radical-mediated bromination of 2-chlorophenylacetic acid. chemicalbook.com This reaction typically uses N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide. chemicalbook.com

The mechanism proceeds via a classic radical chain reaction:

Initiation : The initiator (benzoyl peroxide) decomposes upon heating to form radicals.

Propagation : A radical abstracts the alpha-hydrogen from 2-chlorophenylacetic acid, forming a resonance-stabilized benzylic radical. This carbon-centered radical then reacts with NBS to form this compound and a succinimidyl radical. The succinimidyl radical continues the chain by abstracting another alpha-hydrogen.

Termination : The reaction is terminated when two radicals combine.

This radical pathway is highly selective for the alpha-position due to the stability of the resulting benzylic radical.

Catalytic processes are essential for the efficient synthesis of derivatives of this compound. For instance, the esterification to form methyl alpha-bromo-2-chlorophenylacetate can be catalyzed by Lewis acids like titanium tetrachloride (TiCl₄). google.comgoogle.com

In this catalytic cycle, the Lewis acid plays a crucial role in activating the carboxylic acid. The proposed mechanism involves the following steps:

Catalyst Activation : The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : A molecule of the esterifying agent (e.g., methyl acetate (B1210297) in a transesterification reaction) attacks the activated carbonyl carbon. google.com

Intermediate Formation : A tetrahedral intermediate is formed.

Product Formation and Catalyst Regeneration : The intermediate collapses, eliminating the new ester product (methyl alpha-bromo-2-chlorophenylacetate) and regenerating the Lewis acid catalyst, which can then participate in another cycle.

The formation of these transient, activated intermediates is key to the efficiency of the catalytic process, allowing the reaction to proceed under milder conditions and with higher yields compared to non-catalytic methods. google.com

Applications in Organic Synthesis and Medicinal Chemistry

Function as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center in alpha-Bromo-2-chlorophenylacetic acid makes it an invaluable asset in asymmetric synthesis, where the goal is to produce stereochemically pure compounds. chemimpex.com Its application in this field allows for the creation of molecules with specific three-dimensional arrangements, a crucial factor in determining the biological activity of many pharmaceutical agents. chemimpex.com

This compound is utilized as a chiral building block for the enantioselective preparation of optically active compounds. Asymmetric synthesis strategies often employ such chiral intermediates to introduce stereocenters with a high degree of control. The reactivity of the bromine atom allows for its displacement by various nucleophiles, thereby enabling the formation of new carbon-carbon or carbon-heteroatom bonds while retaining the desired stereochemistry. This approach is fundamental to synthesizing enantiomerically pure molecules that are common in pharmaceutical and agrochemical industries.

A notable application in the asymmetric synthesis of alpha-substituted carboxylic acids involves crystallization-induced dynamic resolution (CIDR). This technique can be applied to racemic mixtures of compounds like this compound to isolate a single, desired enantiomer. In one documented approach, a racemic alpha-bromo acid was converted into its R-enantiomer with high yield and enantiomeric excess through the formation of diastereomeric salts with a chiral amine, (1R,2S)-2-amino-1,2-diphenylethanol, in the presence of a catalytic amount of tetrabutylammonium bromide. researchgate.net This method relies on the continuous racemization of the undesired enantiomer in solution while the desired diastereomeric salt selectively crystallizes, thus shifting the equilibrium towards the formation of the desired product. researchgate.net

CIDR of Racemic α-Bromo Acid
Chiral Amine (1R,2S)-2-amino-1,2-diphenylethanol
Catalyst Tetrabutylammonium Bromide
Product R-enantiomer
Yield 90%
Enantiomeric Excess (ee) 88%

This table illustrates the results of a crystallization-induced dynamic resolution of a racemic alpha-bromo acid, demonstrating the efficiency of this methodology. researchgate.net

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. These auxiliaries are typically derived from naturally occurring chiral molecules like amino acids or terpenes. In practice, a chiral auxiliary is attached to the substrate, in this case, a derivative of this compound, to direct a subsequent chemical reaction to occur stereoselectively. After the desired stereocenter has been created, the auxiliary is removed, leaving the enantiomerically enriched product. While specific, documented examples of chiral auxiliaries used directly with this compound are not extensively detailed in the provided research, the principle remains a fundamental strategy in asymmetric synthesis for producing enantiomerically pure carboxylic acids and their derivatives.

Role in Pharmaceutical Development as a Key Intermediate

The versatility of this compound extends to its crucial role as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.comnbinno.com Its unique chemical properties make it an indispensable building block for creating advanced medicinal compounds. nbinno.com

This compound serves as an important intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.comnbinno.com Arylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and the structure of this compound provides a suitable scaffold for the synthesis of new therapeutic agents in this category. sonalplasrubind.com

Utility in Agrochemical and Material Science Applications

Beyond pharmaceuticals, this compound has significant applications in the agrochemical and material science sectors.

In agricultural chemistry, the compound is used as an intermediate in the formulation of herbicides and pesticides. guidechem.com It contributes to the development of effective crop protection solutions. guidechem.com

In the field of material science, this compound is employed in the production of specialty polymers and resins. guidechem.com Its incorporation into polymer structures can enhance the material properties for various industrial applications. guidechem.com

Summary of Applications

Field Application Area Role of this compound
Medicinal Chemistry Enzyme Inhibition & Receptor BindingEmployed in studies to aid in the discovery of new therapeutic targets. guidechem.com
Agrochemicals Herbicides & PesticidesServes as an intermediate in formulations for crop protection. guidechem.com
Material Science Specialty Polymers & ResinsUsed as a precursor to enhance material properties. guidechem.com

Advanced Spectroscopic and Computational Research

Analytical Methodologies for Compound Characterization and Purity Assessment

Alpha-Bromo-2-chlorophenylacetic acid serves a crucial role in analytical chemistry as a standard reference material for both chromatography and spectroscopy. chemimpex.com Its well-defined chemical structure and high purity, often exceeding 98-99% as determined by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), make it an ideal benchmark. chemimpex.comtcichemicals.comsonalplasrubind.com In these applications, the compound is used to calibrate instruments, validate analytical methods, and ensure the accuracy and reliability of experimental data. chemimpex.com By providing a consistent reference, it allows researchers to accurately quantify the presence of this compound and its derivatives in various samples and to ensure the quality control of synthetic processes.

The table below summarizes the analytical techniques where this compound is used as a reference standard.

Analytical TechniqueApplicationPurity Assessment Method
High-Performance Liquid Chromatography (HPLC)Method validation, instrument calibration, and quantification of the compound in reaction mixtures.≥ 99% chemimpex.com
Gas Chromatography (GC)Purity assessment and identification of volatile derivatives.>98.0% tcichemicals.com
Spectroscopy (General)As a reference standard for ensuring accurate measurements and reliable data in laboratory settings. chemimpex.comN/A

Computational Chemistry for Mechanistic and Predictive Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.comnih.gov This quantum chemical approach allows for the calculation of various molecular properties, such as optimized geometry, electronic energy, and vibrational frequencies. researchgate.net For reactions involving this compound, DFT calculations can be employed to model reaction pathways and elucidate complex mechanisms.

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This process involves locating and characterizing critical points, including transition states, which are the energy maxima along the reaction coordinate. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction. DFT studies provide insights into the geometric and electronic properties of these transient structures, which are often impossible to observe experimentally. mdpi.com This understanding is fundamental for optimizing reaction conditions to favor desired products and minimize unwanted side reactions in the synthesis and derivatization of this compound. google.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the potential biological activity of compounds like this compound by simulating their interaction with specific protein targets. The process involves placing the compound (the ligand) into the binding site of a biological macromolecule (the receptor) and calculating the binding affinity, typically expressed as a binding energy score. nih.gov

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, studies on structurally related bromo-phenyl compounds have used docking to identify interactions with bacterial enzymes like dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS). nih.gov By applying this methodology to this compound, researchers can screen it against various known protein targets to hypothesize its potential biological function and mechanism of action, thereby guiding further experimental investigation.

Computational approaches offer a systematic way to predict potential molecular targets for chemical compounds, which can suggest new therapeutic applications or explain side effects. nih.gov One powerful strategy involves comparing the chemical structure of a compound of interest, such as this compound, against large databases of ligands with known biological activities. nih.gov

This chemical similarity approach is based on the principle that structurally similar molecules are likely to bind to similar protein targets. By quantifying the similarity between this compound and thousands of approved or investigational drugs and their known targets, it is possible to generate a list of predicted associations. nih.gov These predictions can then be prioritized for experimental validation. This method provides a comprehensive and rapid screening tool to form hypotheses about the compound's pathways of action and potential efficacy or toxicity, accelerating the initial stages of drug discovery. nih.gov

The optimization of chemical syntheses has been significantly advanced by the integration of machine learning (ML) algorithms. semanticscholar.org For the synthesis and modification of this compound, ML can navigate the complex relationships between various reaction parameters to find optimal conditions more efficiently than traditional methods. semanticscholar.orgnih.gov

A typical ML-guided workflow involves several key steps:

Data Collection : An initial set of experiments is performed where reaction parameters (e.g., temperature, solvent, catalyst, concentration) are varied, and the outcomes (e.g., yield, selectivity) are measured.

Model Training : The collected data is used to train an ML model, such as a random forest or neural network, to learn the correlation between the input parameters and the reaction outcome. nih.govbeilstein-journals.org

Prediction : The trained model then predicts the outcomes for new, untested sets of reaction conditions.

Optimization : An algorithm uses the model's predictions to suggest the next set of experimental conditions most likely to achieve the desired objective, such as maximizing yield. duke.edu

This iterative process, known as active learning, allows for rapid convergence on the optimal reaction conditions with a minimal number of experiments. duke.edunih.gov By leveraging ML, chemists can accelerate the development of efficient, cost-effective, and scalable synthetic routes for this compound and its derivatives. beilstein-journals.org

The table below outlines the stages of integrating machine learning in reaction optimization.

StageDescriptionKey Technologies/Methods
1. Design & Execute A set of initial experiments is designed, often using Design of Experiments (DoE), and executed, potentially with high-throughput automated systems. semanticscholar.orgDesign of Experiments (DoE), Lab Automation
2. Data Collection Reaction outcomes, such as yield and purity, are collected using analytical tools. semanticscholar.orgHPLC, GC, In-line Analytics
3. Model & Predict A machine learning model is trained on the collected data to predict outcomes for new reaction conditions. beilstein-journals.orgRandom Forests, Neural Networks, Bayesian Optimization
4. Validate & Iterate The model's predictions are experimentally validated, and the new data is fed back into the model to improve its accuracy for the next round of predictions. semanticscholar.orgnih.govActive Learning, Automated Synthesis Platforms

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules interact with their neighbors. The analysis generates a three-dimensional surface around a molecule, with the color-coding on the surface indicating the nature and intensity of intermolecular contacts.

While a specific crystallographic study and corresponding Hirshfeld surface analysis for α-bromo-2-chlorophenylacetic acid are not available in the cited literature, we can construct a detailed, hypothetical analysis based on the known functional groups of the molecule and published data for structurally similar compounds. Molecules containing phenyl rings, carboxylic acids, and halogen atoms (chlorine and bromine) exhibit predictable patterns of intermolecular interactions.

The key interactions expected to govern the crystal packing of α-bromo-2-chlorophenylacetic acid include hydrogen bonds, halogen bonds, and various van der Waals forces. The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming O–H···O hydrogen bonds. The chlorine and bromine atoms can participate in halogen bonding (C–Cl···O and C–Br···O) and other short-range contacts. The phenyl ring can be involved in π-stacking and C–H···π interactions.

The Hirshfeld surface is typically mapped with functions like dnorm, which highlights regions of significant intermolecular contact. Red areas on the dnorm surface indicate close contacts, which are shorter than the van der Waals radii of the interacting atoms, while blue areas represent weaker or more distant contacts. A two-dimensional "fingerprint plot" is also generated, which summarizes the distribution of different types of intermolecular contacts.

Based on analyses of compounds with similar functional groups, the expected contributions of various intermolecular contacts to the Hirshfeld surface of α-bromo-2-chlorophenylacetic acid are detailed in the following table. uomphysics.netnih.govnih.govnih.gov The dominant interactions are predicted to be H···H, O···H, and contacts involving the halogen atoms, Cl···H and Br···H.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for α-Bromo-2-chlorophenylacetic acid This interactive table provides a hypothetical breakdown of the intermolecular interactions based on analyses of structurally related molecules.

Interaction TypePredicted Contribution (%)Description
H···H~40-50%Represents van der Waals forces between hydrogen atoms, typically the most abundant type of contact. nih.gov
O···H / H···O~15-25%Primarily indicates strong O–H···O hydrogen bonding involving the carboxylic acid groups. nih.gov
Cl···H / H···Cl~8-12%Highlights interactions involving the chlorine atom, including weak hydrogen bonds and other van der Waals contacts. nih.gov
Br···H / H···Br~8-12%Shows the contribution of the bromine atom to the crystal packing through weak hydrogen bonds and other contacts. nih.gov
C···H / H···C~5-10%Includes C–H···π interactions with the phenyl ring. nih.gov
C···C~2-5%Suggests the presence of π-π stacking interactions between phenyl rings. nih.gov
Other (e.g., O···C, Cl···C, Br···C)<5%Minor contributions from other van der Waals forces.

The fingerprint plot for α-bromo-2-chlorophenylacetic acid would be expected to show distinct features corresponding to these interactions. The O–H···O hydrogen bonds would appear as a pair of sharp "spikes" in the plot. The H···H interactions would form a large, diffuse region, while the halogen contacts (Cl···H and Br···H) would be represented by characteristic "wings" on the plot.

This predictive analysis provides a robust framework for understanding the supramolecular assembly of α-bromo-2-chlorophenylacetic acid, which is crucial for relating its crystalline structure to its physicochemical properties.

Structure Activity Relationship Sar and Biological Profiling of Derivatives

Design and Synthesis of Bioactive Derivatives for Biological Evaluation

The chemical structure of alpha-bromo-2-chlorophenylacetic acid allows for nucleophilic substitution reactions, making it a versatile building block for creating a variety of derivatives. chemimpex.com This has been exploited in the development of compounds with potential pharmacological activities.

Hydrazide Schiff Base Derivatives and Their Pharmacological Profiles

Piperazinone Derivatives and Cytotoxic Activity

Piperazinone derivatives represent another class of compounds investigated for their therapeutic potential. In one study, a series of novel piperazin-2-one derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. nih.govnih.gov Although this research did not start directly from this compound, it utilized structurally similar precursors, namely methyl α-bromophenylacetic acid and 1-(3-chlorophenyl) piperazin-2-one. The synthesis involved the reaction of these precursors in the presence of potassium carbonate, followed by substitution with various amines.

The resulting derivatives were tested for cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines, as well as a normal fetal lung fibroblast (MRC-5) cell line. The study found that replacing an imidazole moiety with groups like guanidine, thiourea, and hydrazide could enhance cytotoxicity. nih.gov Notably, all tested compounds exhibited lower cytotoxic activity against the normal cell line compared to the cancer cell lines, suggesting a degree of selectivity. nih.govnih.gov The results indicate that the electron density of the substituted groups may significantly influence the cytotoxic activity of these piperazinone derivatives. nih.gov

Aryl Acetamide Triazolopyridazines and Substituent Effects

A significant body of research has focused on the synthesis and structure-activity relationships of aryl acetamide triazolopyridazines as potential treatments for cryptosporidiosis, a parasitic disease causing severe diarrhea. nih.gov In this work, derivatives were prepared from aryl acetic acids, including 2-bromo-phenylacetic acid, which shares a core structure with this compound. nih.govnih.gov The synthesis involves coupling the aryl acetic acid with a piperazine-linked triazolopyridazine intermediate. nih.gov

Extensive SAR studies involving over 70 synthesized compounds revealed key structural requirements for potency against the Cryptosporidium parasite. nih.govnih.gov A critical finding was that substitution at the 2-position of the aryl "tail" group generally leads to inactive compounds, likely due to unfavorable conformations caused by steric hindrance. nih.gov Conversely, the presence of electron-withdrawing groups on the aryl ring was found to be preferable for activity. The research highlighted the remarkable role of fluorine, with its inclusion often leading to enhanced potency. The most potent compound identified, SLU-10482 (compound 52 ), features a 3-CF₃, 4-Cl, and 5-F substitution pattern and demonstrated superior activity compared to the initial lead compound. nih.govnih.gov

Selected Aryl Acetamide Triazolopyridazine Derivatives and Their In Vitro Potency Against Cryptosporidium nih.govnih.gov
Compound IDAryl Tail SubstituentsEC₅₀ (µM)
1 (SLU-2633)3-CF₃, 4-F0.17
142-Cl>25
52 (SLU-10482)3-CF₃, 4-Cl, 5-F0.07
722-F, 3-CF₃>25
813-CF₃, 5-F0.07

Mechanistic Biology of Derivative Action

Understanding the biological mechanisms through which these derivatives exert their effects is crucial for their development as therapeutic agents. This is typically achieved through a combination of in vitro and in vivo studies.

In Vitro Enzyme Inhibition Assays (e.g., α-glucosidase)

In vitro enzyme inhibition assays are fundamental tools for identifying and characterizing the mechanism of action of new chemical entities. One such target is α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The inhibition of α-glucosidase can help manage postprandial hyperglycemia, a key aspect of treating type 2 diabetes. mdpi.com While derivatives of this compound have not been specifically reported in the searched literature for α-glucosidase inhibitory activity, studies on analogous compounds highlight the potential of this chemical space. For instance, various heterocyclic derivatives containing halogenated phenyl rings have demonstrated potent α-glucosidase inhibition. nih.gov In one study, a series of 1,2-benzothiazine-N-arylacetamides were synthesized and tested, with some derivatives showing significantly better inhibitory activity (IC₅₀ values as low as 18.25 µM) than the standard drug, acarbose (IC₅₀ = 58.8 µM). mdpi.com The presence of bromo- and chloro-substituents on the N-phenyl moieties was found to influence the inhibitory potential. mdpi.com These findings suggest that derivatives of this compound could be promising candidates for α-glucosidase inhibition, warranting future investigation.

In Vivo Efficacy Studies in Disease Models

Promising results from in vitro studies are further evaluated in in vivo models to assess efficacy and pharmacokinetics in a living organism. Following the potent in vitro activity observed for the aryl acetamide triazolopyridazine series, the most promising compound, 52 (SLU-10482), was advanced to an in vivo efficacy study using a NOD SCID gamma (NSG) mouse model of persistent Cryptosporidium parvum infection. nih.gov

In the study, infection was allowed to establish for seven days before treatment began. Mice were then administered the compound orally twice daily for four days. The results were highly encouraging: compound 52 , at doses of 5 mg/kg and higher, reduced parasite shedding in the feces by over 99%. nih.gov This demonstrated a significant improvement over the lead compound 1 (SLU-2633). nih.govnih.gov Furthermore, no relapse of the infection was observed during a seven-day follow-up period after the completion of treatment with compound 52 , indicating its potential to clear the parasitic infection effectively. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Investigations

The structure-activity relationship (SAR) of this compound derivatives is a critical aspect of medicinal chemistry, guiding the design of more potent and selective therapeutic agents. The unique combination of a bromine atom at the alpha position and a chlorine atom at the ortho position of the phenyl ring provides a distinct scaffold for synthetic modifications. chemimpex.com

The presence and position of halogen substituents on the phenylacetic acid scaffold significantly influence the compound's reactivity and biological profile. The chlorine atom at the ortho position in this compound can impact the molecule's conformation and electronic properties, which in turn affects its interaction with biological targets. researchgate.net

Studies on chlorophenols have shown that ortho-substitution can have a major consequence on the solubility and chemical activity of a molecule. researchgate.net For halogenated phenols, an increase in the number of chlorine atoms on the phenolic nucleus leads to an increase in the partitioning coefficient and permeation coefficient, which is likely related to the polarity of the molecules. researchgate.net In the context of phenylacetic acid derivatives, the position of halogen atoms is crucial. For example, in a study of phenoxyacetic acid herbicides, it was found that substituting a chlorine atom at different positions on the aromatic ring alters the reactivity and biological activity of the molecule. mdpi.com

The following table summarizes the impact of halogen substitutions on the properties of phenylacetic acid derivatives based on general findings in related compound series.

Substitution PatternPredicted Impact on Physicochemical PropertiesPredicted Effect on Biological Activity
Ortho-Chloro Substitution May increase steric hindrance, affecting receptor binding. Can influence electronic distribution and acidity. researchgate.netPotential for altered selectivity and potency due to conformational restrictions. researchgate.net
Alpha-Bromo Substitution Increases the electrophilicity of the alpha-carbon, making it a good leaving group in nucleophilic substitution reactions. google.comEnhances reactivity for covalent bond formation with biological targets, potentially leading to irreversible inhibition.
Positional Isomerism of Chlorine Shifting the chlorine to meta or para positions would alter the electronic effects and steric profile of the molecule.Likely to result in different binding affinities and biological activities compared to the ortho-isomer.

Modifying the functional groups of this compound is a key strategy for optimizing its biological response. The carboxylic acid group, the alpha-bromo group, and the aromatic ring are all amenable to chemical alterations.

The carboxylic acid moiety is a critical feature, often involved in forming hydrogen bonds or ionic interactions with receptor sites. Esterification of this group, for instance, can modulate the compound's solubility, cell permeability, and pharmacokinetic profile. The methyl ester of this compound is a known derivative used in synthesis. sonalplasrubind.comfishersci.ca

Modification at the alpha-position by replacing the bromine with other groups can drastically alter the compound's reactivity and mechanism of action. For instance, the replacement of the alpha-halogen with a sulfur-containing group, a cyano group, or an amino group in related substituted phenylacetic acids has been shown to yield compounds with anti-inflammatory, analgesic, and antipyretic activities. google.com

The table below illustrates potential modifications and their expected influence on biological activity.

Functional Group ModificationRationale for ModificationPotential Impact on Biological Response
Esterification of Carboxylic Acid To increase lipophilicity and improve cell membrane penetration.May act as a prodrug, releasing the active carboxylic acid within the cell. Altered pharmacokinetics.
Amidation of Carboxylic Acid To introduce new hydrogen bonding capabilities and alter solubility.Potential for different receptor interactions and modified biological activity.
Substitution of Alpha-Bromo Group To change the reactivity and nature of interaction with the target (e.g., from covalent to reversible binding).A shift in the mechanism of action and potentially a different biological activity profile.
Modification of the Phenyl Ring Introduction of additional substituents to explore further SAR and optimize binding affinity.Can lead to enhanced potency, selectivity, and improved metabolic stability.

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as enantiomers can exhibit different pharmacological and toxicological profiles. mdpi.comresearchgate.net this compound is a chiral molecule, existing as (R)- and (S)-enantiomers. The differential interaction of these stereoisomers with chiral biological targets such as enzymes and receptors can lead to significant differences in their biological activity and selectivity. mdpi.comresearchgate.net

In a study on the derivatives of 3-Br-acivicin, it was demonstrated that stereochemistry is a key determinant of biological activity. mdpi.comresearchgate.net Only isomers with a specific configuration displayed significant antiplasmodial activity, suggesting that their uptake and interaction with the molecular target are stereoselective. mdpi.comresearchgate.net Molecular modeling in the same study highlighted the structural and stereochemical requirements for efficient interaction with the target enzyme. mdpi.comresearchgate.net

While specific studies on the separated enantiomers of this compound are not widely reported, it is a well-established principle in medicinal chemistry that one enantiomer is often more active or has a different biological profile than the other. The synthesis of chiral compounds, where this molecule is used as an intermediate, often requires stereospecific reactions to produce the desired enantiomerically pure final product. chemimpex.com

The comparative analysis of this compound with its structural analogs is essential for understanding the features that contribute to a favorable biological profile. Analogs can be designed by altering the halogen substitution pattern, modifying the alpha-substituent, or changing the core aromatic structure.

For example, comparing the biological activity of this compound with its alpha-chloro analog can provide insights into the role of the bromine atom in its reactivity and potency. A patent for the preparation of alpha-bromo-phenylacetic acids mentions that replacing an alpha-chlorinated derivative with a pure alpha-brominated derivative increased the yield of a subsequent reaction, indicating the higher reactivity of the bromo-compound. google.com

Furthermore, comparing isomers with the chlorine atom at the meta or para position would elucidate the importance of the ortho-substitution for a particular biological activity. Studies on halogenated phenols indicate that positional isomers can have substantially different physicochemical properties, which would in turn affect their biological activity. researchgate.net

The table below presents a hypothetical comparative analysis with potential structural analogs.

Structural AnalogKey Structural DifferenceAnticipated Impact on Biological Profile
alpha-Chloro-2-chlorophenylacetic acid Bromine replaced by Chlorine at the alpha-position.Potentially lower reactivity, which may affect covalent modification of targets and overall potency.
alpha-Bromo-3-chlorophenylacetic acid Chlorine at the meta-position instead of ortho.Altered electronic and steric properties, likely leading to a different binding mode and activity.
alpha-Bromo-4-chlorophenylacetic acid Chlorine at the para-position instead of ortho.Different dipole moment and steric hindrance, which could influence receptor affinity and selectivity.
alpha-Bromo-phenylacetic acid Lack of chlorine substituent.Reduced lipophilicity and altered electronic nature of the phenyl ring, likely resulting in a different biological activity profile.

Q & A

Q. Methodological Notes

  • Contradiction Management : Cross-validate analytical data (e.g., NMR vs. X-ray crystallography) to resolve structural ambiguities .
  • Advanced Design : For kinetic studies, employ stopped-flow UV-Vis spectroscopy to track reaction intermediates .

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